molecular formula C18H28O2 B191990 Bolandiol CAS No. 19793-20-5

Bolandiol

Cat. No. B191990
CAS RN: 19793-20-5
M. Wt: 276.4 g/mol
InChI Key: CMXKUJNZWYTFJN-XFUVECHXSA-N
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Description

Molecular Structure Analysis

Bolandiol has a molecular formula of C18H28O2 . Its average mass is 276.42 Da and its mono-isotopic mass is 276.208923 Da . It has 7 defined stereocenters .


Physical And Chemical Properties Analysis

Bolandiol is a 3β-hydroxy steroid that is estr-4-ene substituted by a β-hydroxy group at positions 3 and 17 . It is a synthetic anabolic steroid that is used as a dietary supplement by athletes to enhance performance .

Scientific Research Applications

  • Mechanism of Action and Potential Uses : Bolandiol exhibits unique activities as it binds with lower affinity to androgen, progestin, and estrogen receptors compared to other steroids. It increases lean body mass and bone mineral density without significantly stimulating sex accessory glands. This selective action suggests potential applications in muscle growth and bone health, with reduced side effects typically associated with anabolic steroids (Attardi et al., 2010).

  • Effects on Hepatocarcinogenesis : A study on rats indicated that bolandiol dipropionate (Anabiol) can enhance hepatocarcinogenesis, both in terms of tumor size and number when administered with a carcinogen. This finding is crucial for understanding the long-term effects and risks associated with bolandiol use, especially in liver health (Mochizuki et al., 1981).

  • Selective Androgen Receptor Modulator (SARM) Evaluation : Bolandiol is also studied as a SARM, a class of compounds that selectively modulate androgen receptor activities. Research on gene expression changes in response to bolandiol compared to dihydrotestosterone (DHT) can help in the development of more selective and safe SARMs for treating diseases involving androgen signaling (Otto‐Duessel et al., 2013).

Mechanism of Action

The mechanism of action of Bolandiol is not fully understood. It is suggested that Bolandiol may act through androgen receptors (AR), progestin receptors (PR), and/or estrogen receptors (ER), utilize alternative signaling pathways, or be metabolized to a more potent selective steroid . Bolandiol and its dipropionate ester are unique among AASs in that they reportedly also possess estrogenic and progestogenic activity .

properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-17,19-20H,2-9H2,1H3/t12-,13-,14+,15+,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXKUJNZWYTFJN-XFUVECHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@H](CC[C@H]34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041027
Record name Bolandiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bolandiol

CAS RN

19793-20-5
Record name Bolandiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19793-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bolandiol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019793205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bolandiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bolandiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BOLANDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49SD6G16U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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